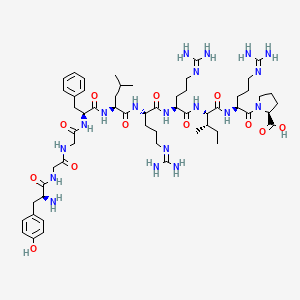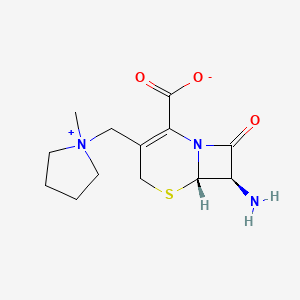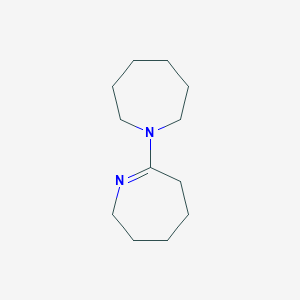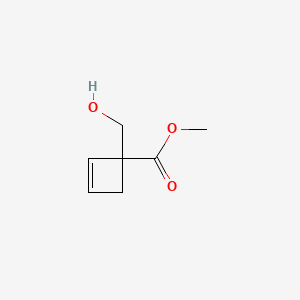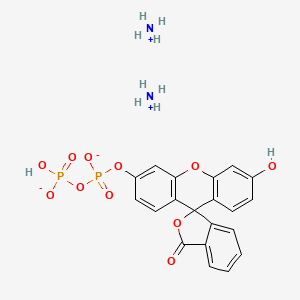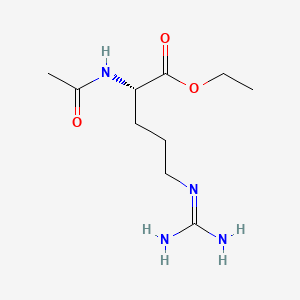
4(1H)-Quinazolinone, 6-chloro-2-(3,5-dichloro-2-hydroxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(1H)-Quinazolinone, 6-chloro-2-(3,5-dichloro-2-hydroxyphenyl)- is a heterocyclic organic compound that belongs to the quinazolinone family This compound is characterized by its quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinazolinone, 6-chloro-2-(3,5-dichloro-2-hydroxyphenyl)- typically involves the reaction of 6-chloro-2-aminobenzamide with 3,5-dichloro-2-hydroxybenzaldehyde under acidic or basic conditions. The reaction proceeds through a cyclization process, forming the quinazolinone core structure. Common reagents used in this synthesis include hydrochloric acid, sodium hydroxide, and organic solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 4(1H)-Quinazolinone, 6-chloro-2-(3,5-dichloro-2-hydroxyphenyl)-.
Analyse Chemischer Reaktionen
Types of Reactions
4(1H)-Quinazolinone, 6-chloro-2-(3,5-dichloro-2-hydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted quinazolinone derivatives.
Wissenschaftliche Forschungsanwendungen
4(1H)-Quinazolinone, 6-chloro-2-(3,5-dichloro-2-hydroxyphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4(1H)-Quinazolinone, 6-chloro-2-(3,5-dichloro-2-hydroxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to altered cellular functions. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4(1H)-Quinazolinone, 6-chloro-2-(3,5-dichlorophenyl)
- 4(1H)-Quinazolinone, 6-chloro-2-(2-hydroxyphenyl)
- 4(1H)-Quinazolinone, 6-chloro-2-(4-hydroxyphenyl)
Uniqueness
4(1H)-Quinazolinone, 6-chloro-2-(3,5-dichloro-2-hydroxyphenyl)- is unique due to the presence of both chloro and hydroxy groups on the phenyl ring, which enhances its reactivity and potential biological activities. This combination of functional groups allows for diverse chemical modifications and applications in various fields.
Eigenschaften
CAS-Nummer |
28712-44-9 |
|---|---|
Molekularformel |
C14H7Cl3N2O2 |
Molekulargewicht |
341.6 g/mol |
IUPAC-Name |
6-chloro-2-(3,5-dichloro-2-hydroxyphenyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H7Cl3N2O2/c15-6-1-2-11-8(3-6)14(21)19-13(18-11)9-4-7(16)5-10(17)12(9)20/h1-5,20H,(H,18,19,21) |
InChI-Schlüssel |
WLGLDEHMWPVPCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)C(=O)NC(=N2)C3=C(C(=CC(=C3)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



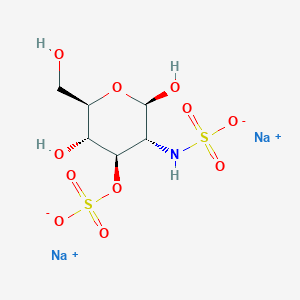
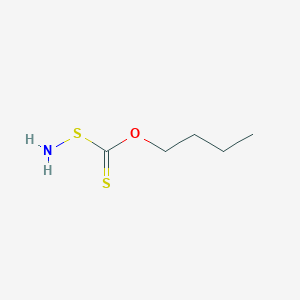
![7,12-diazapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaene](/img/structure/B13819115.png)
![3-Hexadecyl-2-((E)-3-[3-hexadecyl-1,3-benzothiazol-2(3H)-ylidene]-1-propenyl)-1,3-benzothiazol-3-ium perchlorate](/img/structure/B13819123.png)

